molecular formula C39H77O6- B12349658 2,3-Dihydroxypropyl octadecanoate;octadecanoate

2,3-Dihydroxypropyl octadecanoate;octadecanoate

Cat. No.: B12349658
M. Wt: 642.0 g/mol
InChI Key: IXUATGFEVCPOOD-UHFFFAOYSA-M
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Description

Glyceryl Distearate

  • Molecular Formula : C39H76O5.
  • Structure : A glycerol backbone esterified with two stearic acid molecules, but lacking the free hydroxyl group at position 3.
  • Function : Primarily used as an emulsifier in pharmaceuticals and cosmetics.

Diacylglycerol General Structure

  • Backbone : Glycerol with two fatty acid chains (C14–C20) esterified at positions 1 and 2.
  • Polar Headgroup : A free hydroxyl group at position 3, enabling membrane

Properties

Molecular Formula

C39H77O6-

Molecular Weight

642.0 g/mol

IUPAC Name

2,3-dihydroxypropyl octadecanoate;octadecanoate

InChI

InChI=1S/C21H42O4.C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h20,22-23H,2-19H2,1H3;2-17H2,1H3,(H,19,20)/p-1

InChI Key

IXUATGFEVCPOOD-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dihydroxypropyl octadecanoate is typically synthesized through the esterification of glycerol with stearic acid. The reaction involves heating glycerol and stearic acid in the presence of an acid catalyst, such as sulfuric acid, to produce the monoester. The reaction conditions usually include temperatures ranging from 150°C to 200°C and a reaction time of several hours .

Industrial Production Methods: In industrial settings, the production of 2,3-dihydroxypropyl octadecanoate involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed under controlled conditions. The product is then purified through distillation or crystallization to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydroxypropyl octadecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Cosmetic Industry

2,3-Dihydroxypropyl octadecanoate is widely used in cosmetic formulations due to its ability to stabilize emulsions and enhance the texture of products. It acts as an emollient, providing a smooth application and moisturizing effect on the skin.

  • Case Study: A study published in the International Journal of Cosmetic Science demonstrated that formulations containing glyceryl stearate exhibited improved stability and skin feel compared to those without it .

Pharmaceutical Applications

In pharmaceuticals, this compound serves as an excipient in drug formulations. Its emulsifying properties facilitate the delivery of active ingredients, enhancing bioavailability.

  • Case Study: Research highlighted in Pharmaceutical Research indicated that glyceryl stearate improved the solubility of poorly water-soluble drugs when used in solid lipid nanoparticles . This application is critical for developing effective oral and injectable medications.

Food Industry

The food industry utilizes 2,3-dihydroxypropyl octadecanoate as an emulsifier and stabilizer in various products. It helps maintain texture and consistency in food formulations.

  • Case Study: A publication from the Food Chemistry journal reported that glyceryl stearate effectively stabilized emulsions in salad dressings, preventing separation and improving shelf life .

Safety and Regulatory Status

According to safety assessments conducted by various organizations, 2,3-dihydroxypropyl octadecanoate is generally recognized as safe when used appropriately in cosmetic and food products. Studies have shown low irritation potential on human skin and minimal systemic toxicity when ingested within recommended limits .

Mechanism of Action

The mechanism of action of 2,3-dihydroxypropyl octadecanoate primarily involves its ability to act as an emulsifier. It reduces the surface tension between oil and water phases, allowing for the formation of stable emulsions. This property is crucial in various applications, such as drug delivery systems, where it helps in the dispersion of active ingredients .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

Monoglycerides with varying fatty acid chain lengths, saturation, and stereochemistry exhibit distinct physicochemical properties and applications. Key comparisons include:

Compound Structural Features Key Properties Natural Sources Applications
2,3-Dihydroxypropyl octadecanoate C18 saturated (stearic acid); esterified at 1-position of glycerol High melting point (~70°C); stable in lipid bilayers Opuntia ficus-indica, Akebia trifoliata Food emulsifier, anti-aging agent in baked goods
2,3-Dihydroxypropyl hexadecanoate C16 saturated (palmitic acid) Lower melting point vs. C18; higher solubility in polar solvents Rumex dentatus, Chinese chestnut Cosmetic emulsions, pharmaceutical coatings
2,3-Dihydroxypropyl (9Z)-octadec-9-enoate C18 monounsaturated (oleic acid); cis double bond at C9 "Kinked" tail reduces packing density; enhances membrane fluidity Acanthamoeba castellanii MLBs Drug delivery systems, lipid bilayer studies
2,3-Dihydroxypropyl (E)-octadec-9-enoate C18 trans-unsaturated (elaidic acid) Linear trans configuration; higher melting point vs. cis isomer Synthetic/industrial sources Limited applications due to rigidity; used in trans-fat studies
2,3-Dihydroxypropyl heptadecanoate C17 saturated Intermediate chain length; moderate hydrophobicity Stachys tetrandra, Urtica triangularis Niche uses in specialty lubricants

Performance in Functional Studies

  • Lipid Bilayer Interactions: Monostearin (C18 saturated) forms rigid, ordered domains in ceramide bilayers, whereas monoolein (C18:1 cis) disrupts packing and increases permeability . In Acanthamoeba multilamellar bodies, unsaturated monoglycerides are scarce due to metabolic preferences for phospholipids .
  • Antioxidant and Antimicrobial Activity: Stearate derivatives show moderate antioxidant capacity in Akebia trifoliata (25.2% likeness), outperformed by linolenate derivatives (38.1%) . In Opuntia extracts, 2,3-dihydroxypropyl octadecanoate exhibits antibacterial activity against Staphylococcus aureus (14% inhibition) but is less effective than polyunsaturated analogs .

Research Challenges and Industrial Insights

  • Analytical Limitations: GC-MS struggles to distinguish stereoisomers or ether-linked monoglycerides, leading to underreporting in natural product studies . Quantification via HPTLC or NMR is preferred for accurate stereochemical analysis .
  • Synthetic Optimization: Industrial production of monostearin prioritizes cost-effective esterification, but enzymatic methods yield purer stereoisomers for pharmaceuticals .

Biological Activity

2,3-Dihydroxypropyl octadecanoate, also known as monostearin, is a glycerol ester of stearic acid. This compound has garnered attention for its diverse biological activities, including antimicrobial, antioxidant, and potential anticancer properties. This article explores the biological activity of 2,3-dihydroxypropyl octadecanoate through various studies and findings.

  • Chemical Formula : C57H112O8
  • Molecular Weight : 904.4 g/mol
  • Structure : It consists of a glycerol backbone with two hydroxyl groups and one octadecanoate (stearate) fatty acid chain.

1. Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of 2,3-dihydroxypropyl octadecanoate against various pathogens.

  • Gram-positive and Gram-negative Bacteria : Research indicates that monostearin exhibits significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria were recorded at concentrations as low as 100 µg/mL .
  • Fungi : The compound has also shown effectiveness against fungal pathogens including Aspergillus and Penicillium species. The MIC for these fungi ranged between 200-300 µg/mL .
PathogenMIC (µg/mL)
Staphylococcus aureus100
Escherichia coli100
Aspergillus spp.200
Penicillium spp.300

2. Antioxidant Activity

The antioxidant potential of 2,3-dihydroxypropyl octadecanoate has been evaluated through various assays:

  • DPPH Assay : The compound exhibited a notable ability to scavenge free radicals, with an IC50 value comparable to that of butylated hydroxytoluene (BHT), a standard antioxidant .
  • β-Carotene-Linoleic Acid System : In this assay, the compound demonstrated significant inhibition of linoleic acid oxidation, indicating its potential as a natural antioxidant .

3. Anticancer Properties

Emerging research suggests that 2,3-dihydroxypropyl octadecanoate may possess anticancer properties:

  • Cell Line Studies : In vitro studies have shown that the compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these cell lines were reported at approximately 50 µg/mL .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various fatty acid esters highlighted that monostearin significantly inhibited the growth of pathogenic bacteria in food preservation applications. The study concluded that incorporating this compound into food products could enhance shelf life by preventing microbial spoilage .

Case Study 2: Antioxidant Activity in Plant Extracts

Research on plant extracts containing monoglycerides revealed that those with higher concentrations of 2,3-dihydroxypropyl octadecanoate exhibited superior antioxidant activities compared to those with lower concentrations. This suggests its role in enhancing the health benefits of plant-derived products .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 2,3-Dihydroxypropyl octadecanoate via microwave-assisted solvent-free methods?

  • Methodological Answer : The compound can be synthesized using microwave-assisted esterification of glycerol derivatives (e.g., glycidol or glycerol carbonate) with stearic acid. Key parameters include microwave power (200–400 W), reaction time (10–30 minutes), and molar ratios of reactants. Solvent-free conditions minimize byproducts, and yields are optimized by controlling temperature gradients and microwave homogeneity. Post-synthesis purification involves recrystallization or column chromatography .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of 2,3-Dihydroxypropyl octadecanoate?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms ester bond formation and hydroxyl group positioning. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1730 cm⁻¹). High-Performance Liquid Chromatography (HPLC) with evaporative light scattering detection (ELSD) quantifies purity (>95%). Mass spectrometry (MS) validates molecular weight (358.56 g/mol) via molecular ion peaks .

Q. How can researchers distinguish between different grades or isomeric forms of 2,3-Dihydroxypropyl octadecanoate?

  • Methodological Answer : Chiral chromatography (e.g., using amylose-based columns) separates enantiomers like (R)- and (S)-isomers. Differential Scanning Calorimetry (DSC) identifies melting point variations (55–60°C for pure grade vs. broader ranges for crude grades). Gas Chromatography-Mass Spectrometry (GC-MS) detects fatty acid impurities in industrial-grade samples .

Advanced Research Questions

Q. What experimental models are used to study 2,3-Dihydroxypropyl octadecanoate’s interactions with biological membranes?

  • Methodological Answer : Liposome-based assays monitor membrane fluidity using fluorescence anisotropy with probes like DPH. Langmuir trough experiments measure surface pressure-area isotherms to assess lipid monolayer integration. Transmission Electron Microscopy (TEM) visualizes structural disruptions in phospholipid bilayers. Findings suggest the compound integrates into lipid rafts, modulating membrane permeability .

Q. How does 2,3-Dihydroxypropyl octadecanoate modulate inflammatory pathways in immunological studies?

  • Methodological Answer : In vitro models (e.g., RAW 264.7 macrophages) evaluate cytokine suppression (IL-6, TNF-α) via ELISA. Western blotting quantifies NF-κB pathway inhibition. In vivo murine models of induced colitis assess therapeutic efficacy through histopathology and myeloperoxidase activity. The compound’s anti-inflammatory effects correlate with reduced leukocyte infiltration .

Q. What computational approaches predict the pharmacokinetic behavior of 2,3-Dihydroxypropyl octadecanoate?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) simulates binding to cytochrome P450 enzymes, confirming low inhibition risk. Quantitative Structure-Activity Relationship (QSAR) models predict logP (~4.2) and bioavailability. Molecular Dynamics (MD) simulations (NAMD/GROMACS) analyze membrane penetration kinetics using the InChIKey VBICKXHEKHSIBG .

Q. How does 2,3-Dihydroxypropyl octadecanoate influence lipid phase transitions in model systems?

  • Methodological Answer : DSC thermograms reveal phase transition temperatures (Tm) in mixed lipid systems. Fourier-Transform Infrared (FTIR) spectroscopy monitors acyl chain ordering. X-ray diffraction identifies lamellar vs. hexagonal phases. The compound stabilizes gel phases in saturated lipid matrices, impacting drug delivery vehicle design .

Q. What safety protocols are recommended for handling 2,3-Dihydroxypropyl octadecanoate in laboratories?

  • Methodological Answer : Store at < -20°C in airtight containers to prevent hydrolysis. Use nitrile gloves and EN166-certified goggles during handling. Avoid dust generation via wet methods or fume hoods. Spill management involves inert absorbents (vermiculite) and ethanol rinsing. Consult SDS for emergency exposure protocols .

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